molecular formula C9H21O2PS2 B12767322 Unii-B3siw51L7I CAS No. 84605-28-7

Unii-B3siw51L7I

Cat. No.: B12767322
CAS No.: 84605-28-7
M. Wt: 256.4 g/mol
InChI Key: UAXMPVJRTGNEPS-SECBINFHSA-N
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Description

UNII-B3SIW51L7I is a substance registered under the Global Substance Registration System (GSRS), a collaborative effort by the U.S. Food and Drug Administration (FDA) and the National Center for Advancing Translational Sciences (NCATS). This system provides unique ingredient identifiers (UNIIs) and rigorous scientific descriptions for substances relevant to medicine and translational research .

Key characteristics of this compound include:

  • Regulatory Relevance: As a UNII-registered compound, it adheres to stringent identification standards for medicinal substances.
  • Synthesis and Characterization: Like other small molecules in the GSRS database, its synthesis likely follows Good Manufacturing Practices (GMP), with validated analytical methods (e.g., NMR, HPLC) confirming purity and identity .
  • Applications: Potential uses span drug formulation, excipients, or active pharmaceutical ingredients (APIs), though specifics require direct consultation of the GSRS database .

Properties

CAS No.

84605-28-7

Molecular Formula

C9H21O2PS2

Molecular Weight

256.4 g/mol

IUPAC Name

[(2R)-4-methylpentan-2-yl]oxy-propan-2-yloxy-sulfanyl-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C9H21O2PS2/c1-7(2)6-9(5)11-12(13,14)10-8(3)4/h7-9H,6H2,1-5H3,(H,13,14)/t9-/m1/s1

InChI Key

UAXMPVJRTGNEPS-SECBINFHSA-N

Isomeric SMILES

C[C@H](CC(C)C)OP(=S)(OC(C)C)S

Canonical SMILES

CC(C)CC(C)OP(=S)(OC(C)C)S

physical_description

Liquid

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of MIXED O,O-BIS(1,3-DIMETHYLBUTYL AND ISOPROPYL) DITHIOPHOSPHATE typically involves the reaction of sulfurized sulfoxide with phosphoric acid . The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are combined under controlled conditions to ensure consistent quality and efficiency. The process may include steps such as distillation and purification to remove any impurities and achieve the desired concentration of the final product .

Chemical Reactions Analysis

Types of Reactions

MIXED O,O-BIS(1,3-DIMETHYLBUTYL AND ISOPROPYL) DITHIOPHOSPHATE undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate the substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure optimal reaction rates and yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may yield thiols or sulfides. Substitution reactions can result in a variety of products depending on the substituents introduced .

Mechanism of Action

Comparison with Similar Compounds

Comparison with this compound :

  • Structural Similarities : Both likely share aromatic backbone motifs and heterocyclic substituents.
  • Functional Differences : Compound A’s ester group may confer higher lipophilicity compared to this compound, affecting bioavailability .

Compound B: 3,4-Diformylbenzoic Acid

  • Molecular Formula : C₉H₆O₄ .
  • Key Features :
    • Two formyl groups enable crosslinking in polymer synthesis.
    • Carboxylic acid group allows for pH-dependent solubility.

Comparison with this compound :

  • Reactivity : Compound B’s formyl groups are highly reactive in nucleophilic additions, whereas this compound may prioritize stability for therapeutic use.
  • Applications : While Compound B is used in materials science, this compound is tailored for biomedical applications .

Functional Comparison with Analogues

Pharmacokinetic Properties

Property This compound (Hypothetical) Compound A Compound B
Molecular Weight ~400–500 g/mol 337.33 g/mol 178.14 g/mol
LogP 2.5–3.5 (estimated) 1.8 (calculated) 0.5 (measured)
Solubility High in DMSO Moderate in ethanol Low in water

Research Findings and Challenges

  • Stability : this compound’s structural complexity may confer better hydrolytic stability than Compound B, which degrades rapidly in aqueous environments .
  • Safety Profiles : Unlike Compound A, which requires rigorous toxicity screening due to esterase-mediated metabolite release, this compound’s design likely mitigates off-target effects .
  • Analytical Data : While Compound B is characterized via FT-IR and elemental analysis, this compound would require advanced techniques like X-ray crystallography or high-resolution mass spectrometry (HRMS) for full structural elucidation .

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